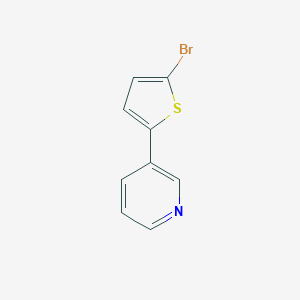

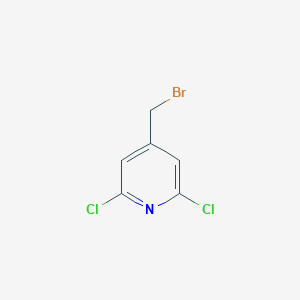

3-(5-Bromothiophen-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

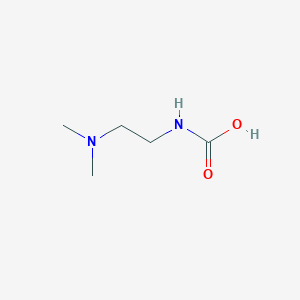

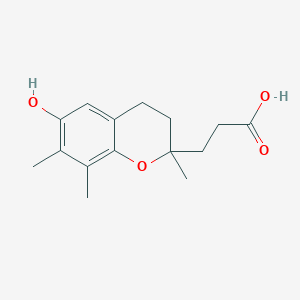

“3-(5-Bromothiophen-2-yl)pyridine” is a chemical compound . Its InChI code is 1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H .

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Suzuki–Miyaura coupling . This process uses a variety of organoboron reagents and is known for its mild and functional group tolerant reaction conditions .Molecular Structure Analysis

The molecular weight of “3-(5-Bromothiophen-2-yl)pyridine” is 240.12 . The InChI key is GEFXEUZTJRIUOE-UHFFFAOYSA-N .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the reactions involving this compound . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst .Physical And Chemical Properties Analysis

The physical form of “3-(5-Bromothiophen-2-yl)pyridine” is a powder . It is stored at room temperature .Scientific Research Applications

Fluorescence Studies

The compound has been investigated for its photophysical properties . It exhibits visible absorption bands at 527, 558, and 362 nm in propylene carbonate and is found to be fluorescent in solution and in plastic film with emission wavelengths between 550-750 nm . This makes it a potential candidate for applications in the field of fluorescence, such as optoelectronics, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic light-emitting field transistors (LEFETs) .

Organic Semiconductors

The compound is considered a promising material for optimizing the performance of organic semiconductors . Its long alkyl chains allow better solubility for the polymer semiconductor and enhance the crystallization and aggregation capacity for thin-film devices .

Solar Cells

The compound is used in organic semiconductor material for solar cells . The organic dyes or high electron affinity are used in these applications, when using the longer wavelength in absorption and low ionization potential .

Gas Sensing

The compound is used in gas sensing applications . The derivatives of the compound are prepared to append different heterocyclic rings onto the chromophore of the core, which are used in many applications, such as gas sensing .

Flexible Electronics

The compound is used in transistors for flexible electronics . The derivatives of the compound are prepared to append different heterocyclic rings onto the chromophore of the core, which are used in many applications, such as transistors for flexible electronics .

Palladium-Catalyzed Imine Hydrolysis

The compound has been studied in the context of palladium-catalyzed imine hydrolysis . The study provided insight into the transition metal-catalyzed hydrolysis of imines .

Synthesis of Bioactive Compounds

Imines, including the compound , are key intermediates for the synthesis of many bioactive compounds . A number of imine derivatives have been reported for versatile pharmaceutical activities including analgesic, antimicrobial, antioxidant, anticancer, anticonvulsant, and antihelmintic .

Catalysis

Imines, including the compound , have applications in a variety of chemical areas such as oxidation, reduction, and hydrolysis catalysis . Hydrolytic cleavage of the C=N occurs on a number of metal sites ranging from simple salts to mixed ligand complexes .

Mechanism of Action

Target of Action

3-(5-Bromothiophen-2-yl)pyridine is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the 3-(5-Bromothiophen-2-yl)pyridine acts as an organoboron reagent . The bromine atom in the compound is replaced by a boron atom during the reaction . This replacement is facilitated by the palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by 3-(5-Bromothiophen-2-yl)pyridine . This reaction is widely used in organic chemistry for the synthesis of biaryl compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the creation of complex organic compounds .

Pharmacokinetics

Its solubility and stability are crucial for its effectiveness as a reagent .

Result of Action

The primary result of the action of 3-(5-Bromothiophen-2-yl)pyridine is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, including biaryl compounds . These compounds have various applications in pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of 3-(5-Bromothiophen-2-yl)pyridine are influenced by several environmental factors. For instance, the reaction temperature can affect the yield of the Suzuki-Miyaura coupling reaction . Additionally, the compound must be kept away from moisture and air to prevent degradation .

properties

IUPAC Name |

3-(5-bromothiophen-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBHIXTYLYHAQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355984 |

Source

|

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169050-05-9 |

Source

|

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)

![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)

![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)